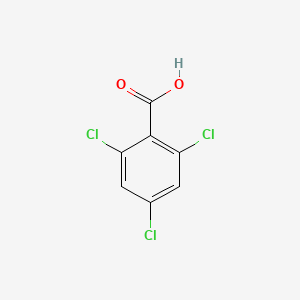

2,4,6-Trichlorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trichlorobenzoic acid often involves catalytic processes or reactions that enable the introduction of chlorine atoms into the benzoic acid framework. For example, the synthesis of related chlorinated compounds demonstrates the utility of catalysts in facilitating amide condensation reactions of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

The molecular structure of chlorobenzoic acids, including those similar to 2,4,6-trichlorobenzoic acid, has been characterized through techniques such as X-ray diffraction. These analyses reveal detailed insights into the crystal structures, including non-covalent interactions and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Morales-Toyo et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2,4,6-trichlorobenzoic acid derivatives often explore their reactivity towards forming various complexes or undergoing substitution reactions. For instance, the study of tetranuclear complexes based on trichlorobenzoic acid derivatives highlights the compound's ability to participate in complex formation and demonstrates its magnetic properties (Zhang & Zheng, 2016).

Physical Properties Analysis

The physical properties of chlorobenzoic acids, such as dichlorobenzoic acids, have been studied to understand their crystalline structures and potential nonbonded interactions. These studies provide insights into the molecular arrangements and possible implications for material science applications (Pinkus, Kautz, & Ahobila-Vajjula, 2003).

Chemical Properties Analysis

Investigations into the chemical properties of 2,4,6-trichlorobenzoic acid and related compounds often focus on their reactivity and potential as intermediates in organic synthesis. The study of their participation in cycloaddition reactions, for example, underscores the versatility of these compounds in synthetic chemistry, providing pathways to novel pyrimidine derivatives (Dubovtsev et al., 2021).

Scientific Research Applications

Sorption of 2,4,6-Trichlorobenzoic Acid in Environmental Samples : TCB demonstrates significant interaction with soil components, affecting its sorption under both oxic and anoxic conditions. This interaction is influenced by factors such as redox potential, dissolved organic carbon, and pH, especially under anoxic conditions. These findings are important for understanding the environmental behavior of TCB and similar xenobiotics (Ololade et al., 2014).

Plant Growth and Herbicide Stability : Studies on TCB in wheat plants and in animals like rabbits and mice revealed its presence at harvest in seeds and straw, following uptake by roots or spray application. This highlights TCB's stability and potential impact on the food chain and ecosystem (Balayannis et al., 1965).

Persistence and Movement in Soil : Research has shown that TCB persists in soil for extended periods (up to 11 years in some cases), with varying degrees of penetration and movement in the soil profile. This persistence is not significantly affected by factors such as moisture or temperature after treatment (Phillips, 1968).

Antimicrobial and Anti-inflammatory Applications : TCB derivatives have been studied for their potential antimicrobial and anti-inflammatory activities. This research is particularly relevant for pharmaceutical and medical applications (Karegoudar et al., 2008).

Photocatalytic Degradation Studies : The photocatalytic degradation of TCB in aqueous TiO2 dispersions has been investigated, with findings showing fast primary degradation and complete mineralization of the organic carbon to CO2, along with the transformation of organic chlorine into chloride ion. This study is significant for understanding the environmental remediation of TCB (Bianco Prevot & Pramauro, 1999).

properties

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorobenzoic acid | |

CAS RN |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

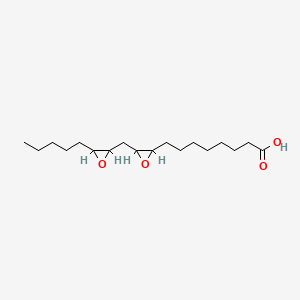

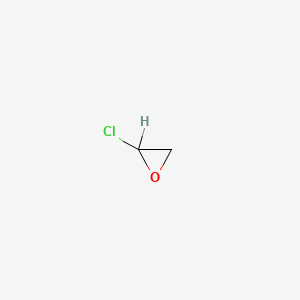

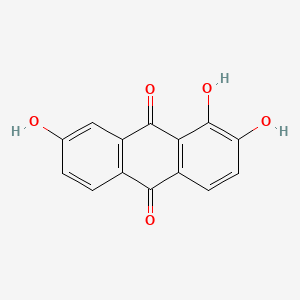

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

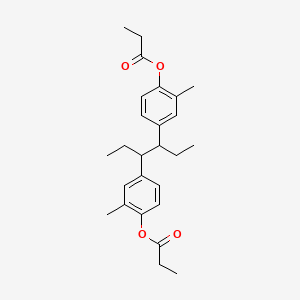

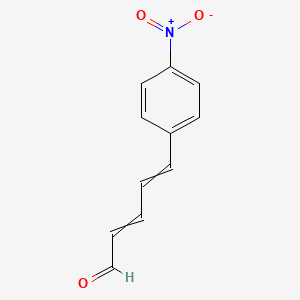

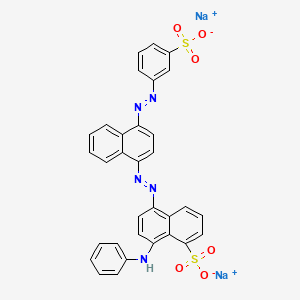

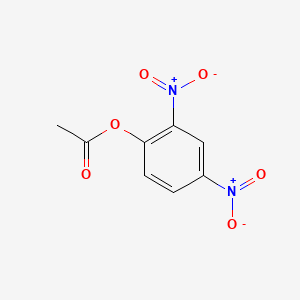

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.